Flavaspidic acid

Vue d'ensemble

Description

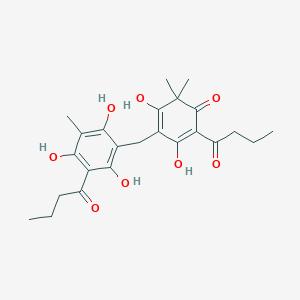

Flavaspidic acid is a polyphenolic compound that is a derivative of phloroglucinol. It is primarily isolated from the rhizomes of the plant Dryopteris crassirhizoma. This compound is known for its radical scavenging and antibacterial activities . This compound has several variants, including this compound AB, this compound BB, and this compound PB .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Flavaspidic acid can be synthesized through various chemical reactions involving phloroglucinol derivatives. The specific synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature.

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from the rhizomes of Dryopteris crassirhizoma. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .

Analyse Des Réactions Chimiques

Types of Reactions: Flavaspidic acid undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced forms of this compound.

Applications De Recherche Scientifique

Flavaspidic acid has a wide range of scientific research applications, including:

Mécanisme D'action

Flavaspidic acid exerts its effects through several mechanisms:

Antibacterial Activity: It promotes the activity of heat shock protein 70 (Hsp70) and inhibits the activity of ribonuclease P (RNase P), thereby inhibiting protein and tRNA synthesis in bacteria. This leads to the inhibition of bacterial growth and biofilm formation.

Radical Scavenging: As a polyphenolic compound, this compound can neutralize free radicals, thereby preventing oxidative damage to cells and tissues.

Comparaison Avec Des Composés Similaires

Flavaspidic acid is unique due to its dual role as an antibacterial agent and a radical scavenger. Similar compounds include:

Aspidin BB: Another phloroglucinol derivative with antibacterial properties.

Aspidin PB: Known for its antibacterial and antioxidant activities.

Dryofragin: Exhibits similar antibacterial properties.

Aspidinol: Another related compound with antibacterial activity.

Activité Biologique

Flavaspidic acid, particularly its variants such as this compound BB and AB, has garnered significant attention in pharmacological research due to its notable antibacterial and bioactive properties . This article consolidates findings from various studies to provide a comprehensive overview of the biological activities associated with this compound, focusing on its mechanisms of action, efficacy against pathogens, and potential therapeutic applications.

Overview of this compound

Flavaspidic acids are phloroglucinol derivatives primarily isolated from the rhizomes of Dryopteris crassirhizoma . These compounds have been studied for their diverse biological activities, including antibacterial , antioxidant , and anti-inflammatory effects. Their chemical structures enable them to interact with various biological targets, making them potential candidates for drug development.

Recent studies have elucidated the antibacterial mechanisms of this compound, particularly focusing on its interaction with bacterial proteins. This compound BB has shown to promote the activity of heat shock protein 70 (Hsp70) while inhibiting RNase P activity, which is crucial for protein synthesis in bacteria. This dual action leads to the suppression of bacterial growth and biofilm formation .

Efficacy Against Pathogens

This compound exhibits significant antibacterial activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus haemolyticus. The minimum inhibitory concentrations (MIC) for this compound BB against clinical strains of S. haemolyticus ranged from 5 µg/mL to 480 µg/mL. In comparative studies, it demonstrated superior efficacy against biofilm formation than traditional antibiotics like mupirocin .

Table 1: Antibacterial Activity of this compound BB

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| S. haemolyticus SHA 3 | 20 | 40 |

| S. haemolyticus SHA 13 | 30 | 240 |

| MRSA | <10 | <20 |

| Bacillus subtilis | <10 | <20 |

This table summarizes the antibacterial potency of this compound BB against selected bacterial strains. The low MIC values indicate strong antibacterial potential, particularly against resistant strains .

Case Study: Inhibition of Biofilm Formation

A study focused on the biofilm-forming capacity of S. haemolyticus revealed that this compound BB significantly inhibited biofilm formation in a concentration-dependent manner. The research utilized ELISA assays to confirm that this compound interferes with protein synthesis pathways critical for biofilm development .

Additional Biological Activities

Beyond its antibacterial properties, flavaspidic acids exhibit antioxidant activity, which can contribute to their therapeutic potential in managing oxidative stress-related conditions. The antioxidant capacity is attributed to their ability to scavenge free radicals and chelate metal ions .

Propriétés

IUPAC Name |

2-butanoyl-4-[(3-butanoyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O8/c1-6-8-14(25)16-19(28)11(3)18(27)12(20(16)29)10-13-21(30)17(15(26)9-7-2)23(32)24(4,5)22(13)31/h27-31H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVQLOCTXSMKIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90878659 | |

| Record name | Flavaspidic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114-42-1 | |

| Record name | Flavaspidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flavaspidic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Flavaspidic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLAVASPIDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HFR949XW9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.